2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Related compounds have been shown to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method is the reaction of 3-amino-5-methylpyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also explored to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to create complex heterocyclic systems with potential pharmaceutical applications .
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(3-amino-1-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive molecules. Its ability to participate in multiple types of chemical reactions and its wide range of applications in various fields highlight its significance .
Properties
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(7)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBOMGYFGWFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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